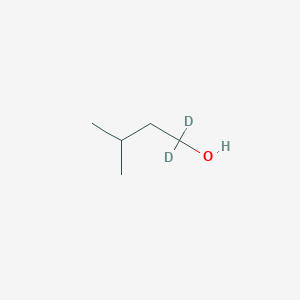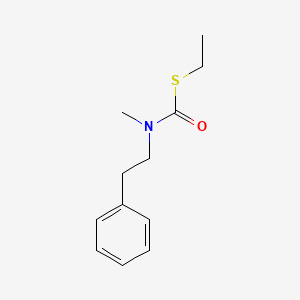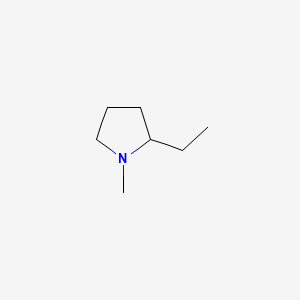
2-Ethyl-1-methylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-1-methylpyrrolidine is a heterocyclic organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, characterized by the presence of an ethyl group at the second position and a methyl group at the first position of the pyrrolidine ring
Métodos De Preparación
The synthesis of 2-Ethyl-1-methylpyrrolidine can be achieved through several routes. One common method involves the alkylation of 2-ethylpyrrolidine with iodomethane . The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like acetonitrile or dimethylformamide.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields . This method can be advantageous for producing large quantities of the compound with high purity.
Análisis De Reacciones Químicas
2-Ethyl-1-methylpyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Reduction: Reduction reactions can convert the compound into different amine derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-Ethyl-1-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it can act as an inhibitor of poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), enzymes involved in DNA damage repair . This interaction can lead to the modulation of cellular processes and has potential therapeutic implications.
Comparación Con Compuestos Similares
2-Ethyl-1-methylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Methylpyrrolidine: This compound lacks the ethyl group at the second position, which can significantly alter its chemical properties and reactivity.
2-Pyrrolidinone, 1-methyl-: This derivative contains a carbonyl group, making it more reactive in certain chemical reactions compared to this compound.
Pyrrolidine-2-one: Another similar compound, which has different applications due to its distinct chemical structure and properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
26158-82-7 |
|---|---|
Fórmula molecular |
C7H15N |
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
2-ethyl-1-methylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-3-7-5-4-6-8(7)2/h7H,3-6H2,1-2H3 |
Clave InChI |
IDQXZLKEWHBPCA-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCN1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


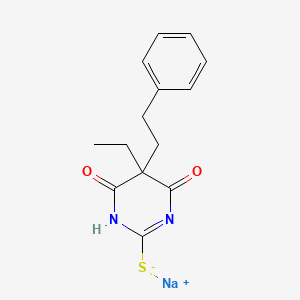

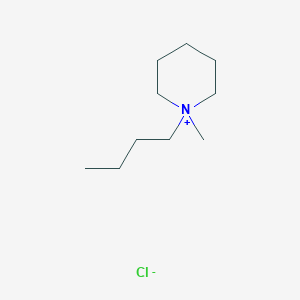
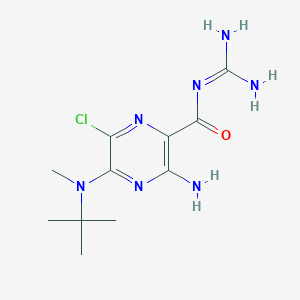

![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)

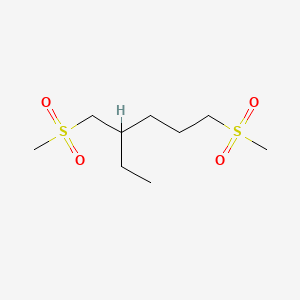
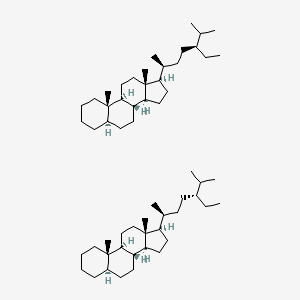
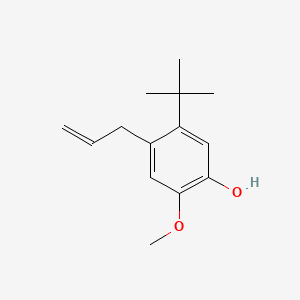
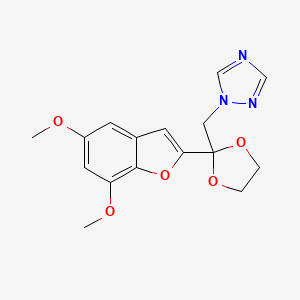
![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
